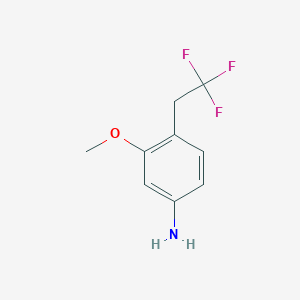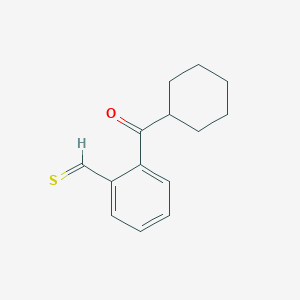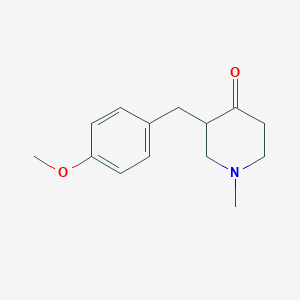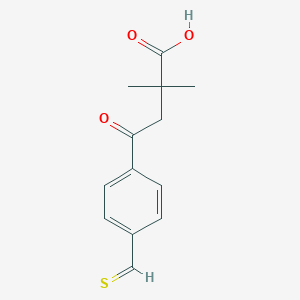
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions . The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4-oxo-4-(4-methylphenyl)butryic acid: Similar structure but lacks the thiomethyl group.
2,2-Dimethyl-4-oxo-4-(4-chlorophenyl)butryic acid: Contains a chlorine atom instead of the thiomethyl group.
2,2-Dimethyl-4-oxo-4-(4-nitrophenyl)butryic acid: Contains a nitro group instead of the thiomethyl group.
Uniqueness
The presence of the thiomethyl group in 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid imparts unique chemical and biological properties to the compound. This functional group can undergo specific chemical reactions and metabolic transformations, making the compound valuable for various applications .
Propiedades
Fórmula molecular |
C13H14O3S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
4-(4-methanethioylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14O3S/c1-13(2,12(15)16)7-11(14)10-5-3-9(8-17)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16) |
Clave InChI |
XSLDWEBRJXOHLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)C1=CC=C(C=C1)C=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


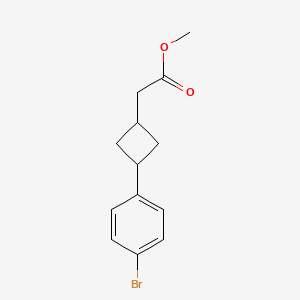
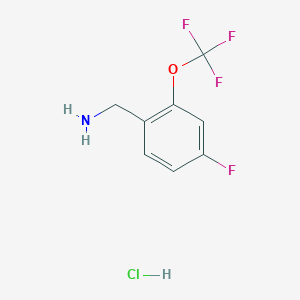
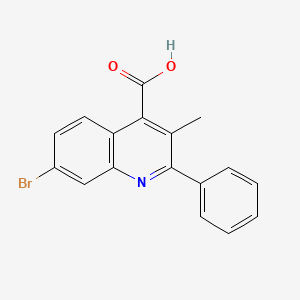
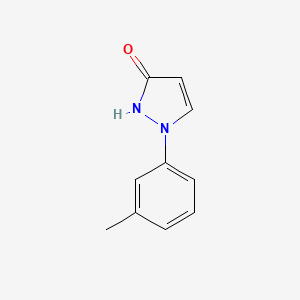
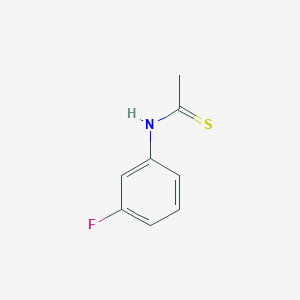

![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)

